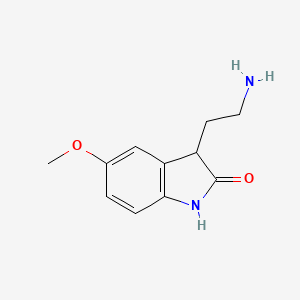

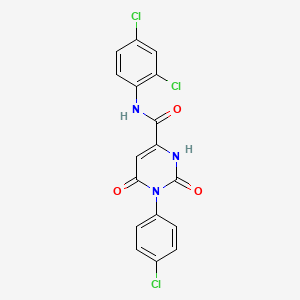

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolic Pathway Studies

Research involving similar compounds focuses on understanding their metabolic pathways and identifying urinary metabolites following consumption or exposure. For instance, studies have identified various metabolites of synthetic indole-derived compounds using gas chromatography-mass spectrometry, highlighting the importance of these compounds in toxicological and pharmacokinetic studies (Kavanagh et al., 2012).

Disease Biomarker Identification

Metabolomics, the comprehensive measurement of metabolites in a biological fluid, has been employed to identify biomarkers for diseases such as diabetes. This approach has confirmed known biomarkers and suggested novel metabolites that could be linked to disease states, indicating the potential of indole derivatives in disease diagnosis and management (Suhre et al., 2010).

Toxicological Assessments

Certain indole derivatives have been the subject of toxicological assessments, investigating their potential side effects and impact on health. While the request specifically excludes details on drug side effects, it's worth noting that research in this area contributes to a broader understanding of the safety and risk profile of chemical compounds (Guerra, 1967).

Neuropsychological Applications

Studies have explored the neuropsychological implications of indole derivatives, examining their effects on neurotransmitter metabolites in conditions such as Rett syndrome. This research sheds light on the potential therapeutic applications of indole derivatives in modulating neurotransmitter activity (Perry et al., 1988).

Microbiome Interactions

Indole derivatives are also of interest in studying the human microbiome's impact on health. Compounds like 3-indoxyl sulfate, produced from tryptophan by gut bacteria, have been investigated for their role in kidney function, lipid metabolism, and interaction with the gut microflora. Such studies highlight the interplay between microbiome-derived metabolites and human health, suggesting avenues for therapeutic intervention (Weber et al., 2015).

Mechanism of Action

Target of Action

The compound 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indole derivatives, and they play a crucial role in the biological activities of these compounds .

Mode of Action

The interaction of this compound with its targets can result in various changes. For instance, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely a result of the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound can be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, indole derivatives have been found to possess antiviral activity, suggesting that they may affect viral replication pathways . Similarly, their anti-inflammatory and anticancer activities suggest that they may influence inflammation and cell proliferation pathways .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, its antiviral activity suggests that it may inhibit viral replication at the molecular level . At the cellular level, its anticancer activity suggests that it may inhibit cell proliferation .

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXJSGVGMWGQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)

![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)